1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
The compound “1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride” is a complex organic molecule that contains several functional groups, including a piperazine ring, a 1,2,3-triazole ring, and a chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The chlorophenyl group contains a benzene ring with a chlorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring can participate in various reactions, including substitutions and ring-opening reactions. The 1,2,3-triazole ring is generally stable but can undergo reactions at the carbon adjacent to the nitrogen. The chlorophenyl group can undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Antimicrobial Activity
Triazole compounds, including those with a 1,2,3-triazole structure, have demonstrated significant antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal pathogens .
Antioxidant Activity
Some triazole compounds have shown notable antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially contributing to the prevention of various diseases .
Anticancer Activity
Triazoles have been studied for their potential anticancer effects . They may inhibit the growth of cancer cells and could be used in the development of new anticancer drugs .
Antiviral Activity
Triazoles can also exhibit antiviral properties . They may interfere with the replication of viruses, making them a potential component of antiviral therapies .
Anti-inflammatory Activity
Compounds containing a triazole ring have been found to possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions .
Pharmaceutical Applications
The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the compound could potentially be used in the development of new pharmaceuticals .
Synthesis of Other Compounds
These compounds can be used in the synthesis of other biologically active compounds . For example, they can be used in the synthesis of 2-substituted chiral piperazines .
Materials Science
Triazoles have found broad applications in materials science . They can be used in the creation of new materials with unique properties .
properties
IUPAC Name |
1-[[3-(2-chlorophenyl)triazol-4-yl]methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5.2ClH/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18;;/h1-4,9,15H,5-8,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUSGSVZWMLTNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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